

# Protocol for In Vivo Imaging in Mouse Models Using IRDye 800CW

Author: BenchChem Technical Support Team. Date: December 2025



Authored for: Researchers, scientists, and drug development professionals.

# **Application Notes**

IRDye 800CW is a near-infrared (NIR) fluorescent dye widely utilized for in vivo imaging in small animal models, particularly mice. Its spectral properties, with an excitation maximum around 774 nm and an emission maximum around 794 nm, place it in the NIR window where tissue autofluorescence is minimal, leading to high signal-to-noise ratios.[1][2][3] This characteristic allows for deep tissue penetration of light, enabling sensitive detection of labeled molecules.[2]

This protocol details the use of IRDye 800CW and its conjugates for non-invasive imaging in mouse models of cancer and other diseases. The dye can be conjugated to various molecules such as antibodies, peptides, or small molecules to target specific biological markers or pathways.[4] Common applications include tumor imaging, tracking cell migration, assessing therapeutic delivery, and studying biodistribution and clearance of targeted agents.

The versatility of IRDye 800CW allows for its use in various mouse models, including subcutaneous and orthotopic xenografts, as well as transgenic models. The choice of the IRDye 800CW conjugate, administration route, and imaging time points are critical parameters that need to be optimized for each specific application.

### **Quantitative Data Summary**



The following tables summarize typical quantitative data for in vivo imaging experiments using IRDye 800CW in mouse models.

Table 1: Typical Dosage and Administration of IRDye 800CW Conjugates

IRDye 800CW Conjugate	Mouse Model	Administration Route	Dose (nmol)	Reference
IRDye 800CW 2- DG	22Rv1 xenografts	Intravenous	20	
IRDye 800CW PEG	Athymic nu/nu	Intravenous	1	
IRDye 800CW RGD	Nude mouse	Intravenous	1	
Nanocolloidal albumin-IRDye 800CW	Rabbit tumor model	Peritumoral subcutaneous	0.25–0.5 ml injections (total 1 ml)	
IRDye 800CW- nimotuzumab	A-431, DLD-1, MDA-MB-435 xenografts	Intravenous	Not specified in nmol	_
scFv- IRDye800CW	A-431 xenografts	Intravenous (100 μL)	75 μg	
IRDye 800CW- labeled T cells	Athymic nude xenograft	Intravenous (200 μl PBS)	1 x 10^7 cells	_
Tumor-targeted IRDye 800CW conjugate	Nude mice	Not specified	2.5, 5.0, 10	_

Table 2: Imaging Time Points for Different IRDye 800CW Conjugates



IRDye 800CW Conjugate	Target/Application	Imaging Time Points Post- Injection	Reference
IRDye 800CW 2-DG	Glucose transporters (e.g., GLUT1)	18–72 hours (peak at ~24 hours)	
IRDye 800CW PEG	Vascular imaging	30 minutes	
IRDye 800CW PEG	Tumor retention	4 hours, 9 hours	
IRDye 800CW RGD	Integrin receptors	24 hours	
Nanocolloidal albumin-IRDye 800CW	Sentinel lymph node	5 minutes and 24 hours	
IRDye 800CW- nimotuzumab	EGFR expression	1, 6, 24, 72, 168, and 504 hours	
scFv-IRDye800CW	EGFR-overexpressing tumors	1, 4, 24, 48, 72, and 96 hours	
IRDye 800CW-labeled T cells	T cell biodistribution	1, 24, 48, and 72 hours	

# **Experimental Protocols**

This section provides a detailed methodology for a typical in vivo imaging experiment using an IRDye 800CW-labeled antibody in a subcutaneous tumor mouse model.

#### **Materials**

- IRDye 800CW NHS Ester
- Targeting antibody (e.g., anti-EGFR)
- Phosphate-buffered saline (PBS), pH 7.0
- Female athymic nude mice (4–6 weeks old)



- Cancer cell line (e.g., A-431, high EGFR expression)
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Anesthesia (e.g., isoflurane)
- In vivo imaging system with appropriate filters for the 800 nm channel

#### **Antibody Labeling with IRDye 800CW**

- Prepare the antibody solution in 1X PBS (pH 7.0).
- Add IRDye 800CW NHS Ester to the antibody solution at a 1:3 antibody:dye molar ratio.
- Incubate the reaction at 4°C overnight.
- Purify the labeled antibody from unconjugated dye using a desalting column or dialysis.
- Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance at 280 nm (for protein) and 780 nm (for IRDye 800CW).

#### **Mouse Xenograft Model Establishment**

- Culture the cancer cells in appropriate media supplemented with FBS.
- Harvest the cells and wash them with serum-free media.
- Resuspend the cells in PBS or serum-free media at a concentration of 10 x 10^6 cells in 50  $\mu$ L.
- Subcutaneously inject the cell suspension into the flank of each mouse.
- Allow the tumors to grow to a suitable size for imaging (e.g., 5-10 mm in diameter).

## **In Vivo Imaging Procedure**

• Probe Administration:



- Dilute the IRDye 800CW-labeled antibody in sterile PBS to the desired final concentration.
- Administer the probe to the mice via intravenous (tail vein) injection. A typical injection volume is 100-200 μL.
- Anesthesia and Animal Preparation:
  - Anesthetize the mouse using isoflurane or another appropriate anesthetic.
  - If necessary, remove hair from the imaging area to improve signal detection.
  - Place the anesthetized mouse in the imaging chamber. Maintain anesthesia throughout the imaging session.
- Image Acquisition:
  - Acquire a white light image of the mouse.
  - Acquire a fluorescent image using the 800 nm channel (excitation ~774 nm, emission ~794 nm).
  - Acquire images at multiple time points post-injection (e.g., 1, 6, 24, 48, 72, 96 hours) to determine the optimal imaging window for tumor-to-background contrast.
- Data Analysis:
  - Use the imaging system's software to overlay the fluorescent and white light images.
  - Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area.
  - Quantify the average fluorescence intensity in each ROI.
  - Calculate the tumor-to-background ratio (TBR) by dividing the tumor fluorescence intensity by the background fluorescence intensity.

#### **Ex Vivo Biodistribution (Optional)**

At the final imaging time point, euthanize the mice.



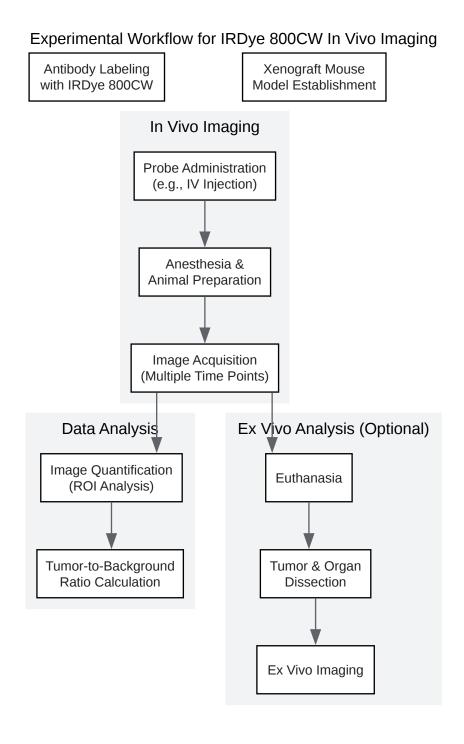




- Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
- Arrange the excised tissues in the imaging chamber and acquire a final fluorescent image.
- This will confirm the in vivo signal localization and provide a more detailed biodistribution profile.

## **Visualizations**





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Caption: Workflow for in vivo imaging using IRDye 800CW in a mouse model.



# **Imaging Probe** Targeting Ligand IRDye 800CW (Antibody, Peptide, etc.) Mouse Model IRDye 800CW **Tumor Cells** Conjugate Binds to Expresses Target Receptor (e.g., EGFR) Generates Detection NIR Fluorescence Signal

#### Concept of Targeted In Vivo Imaging

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Caption: Conceptual diagram of targeted in vivo imaging with IRDye 800CW.

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